N-benzyl-3-bromo-4-methylbenzenesulfonamide
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Overview
Description
N-benzyl-3-bromo-4-methylbenzenesulfonamide is a chemical compound with the molecular formula C14H14BrNO2S. It is characterized by the presence of a benzyl group, a bromine atom, and a methyl group attached to a benzenesulfonamide structure. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-bromo-4-methylbenzenesulfonamide typically involves the reaction of 3-bromo-4-methylbenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-bromo-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction Reactions: The sulfonamide group can be reduced to form a sulfonic acid or sulfone.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include N-benzyl-3-hydroxy-4-methylbenzenesulfonamide, N-benzyl-3-alkoxy-4-methylbenzenesulfonamide, and N-benzyl-3-amino-4-methylbenzenesulfonamide.
Oxidation Reactions: Products include N-benzyl-3-bromo-4-carboxybenzenesulfonamide and N-benzyl-3-bromo-4-formylbenzenesulfonamide.
Reduction Reactions: Products include N-benzyl-3-bromo-4-methylbenzenesulfonic acid and N-benzyl-3-bromo-4-methylsulfone.
Scientific Research Applications
N-benzyl-3-bromo-4-methylbenzenesulfonamide is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-3-bromo-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The bromine atom and the sulfonamide group play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3-bromo-4-methylbenzenesulfonamide: Similar compounds include N-benzyl-3-chloro-4-methylbenzenesulfonamide, N-benzyl-3-fluoro-4-methylbenzenesulfonamide, and N-benzyl-3-iodo-4-methylbenzenesulfonamide.
N-butyl-3-bromo-4-methylbenzenesulfonamide: This compound has a butyl group instead of a benzyl group.
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts specific reactivity and binding properties. The benzyl group also contributes to its lipophilicity and ability to interact with hydrophobic pockets in proteins.
Properties
IUPAC Name |
N-benzyl-3-bromo-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c1-11-7-8-13(9-14(11)15)19(17,18)16-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIVRJRBNLDWNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428441 |
Source
|
Record name | N-Benzyl-3-bromo-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850429-67-3 |
Source
|
Record name | N-Benzyl-3-bromo-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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